2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Descripción

Structural Characteristics and Molecular Topology

Molecular Architecture

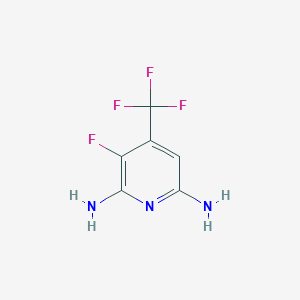

The compound’s structure is defined by its pyridine core, which undergoes functionalization at three distinct positions (Figure 1):

- Amino groups (-NH$$_2$$) : Located at positions 2 and 6, these groups enhance nucleophilicity and facilitate participation in condensation and coupling reactions.

- Fluorine atom (-F) : Positioned at carbon 3, fluorine introduces electronegativity, altering electron density across the aromatic system.

- Trifluoromethyl group (-CF$$_3$$) : At carbon 4, this strongly electron-withdrawing group increases metabolic stability and lipophilicity, critical for drug design.

Table 1: Key Structural and Physicochemical Properties

The InChI Key (PDGRIBPWQHTDEN-UHFFFAOYSA-N) and SMILES (NC1=NC(N)=C(F)C(=C1)C(F)(F)F) encode its topology, highlighting the spatial arrangement of substituents.

Electronic and Steric Effects

- Electron-Withdrawing Effects : The -CF$$_3$$ group reduces electron density at the 4-position, directing electrophilic substitution to the 5-position.

- Hydrogen Bonding : The amino groups participate in hydrogen bonding, influencing solubility and crystal packing.

- Steric Hindrance : The -CF$$_3$$ group creates steric bulk, limiting access to the 4-position in reactions.

Propiedades

IUPAC Name |

3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGRIBPWQHTDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1N)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428835 | |

| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-87-2 | |

| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 3-fluoro-4-(trifluoromethyl)pyridine, undergoes nitration to introduce nitro groups at the 2 and 6 positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino groups.

Coupling Reactions: The presence of amino groups makes it suitable for coupling reactions, such as forming amides or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives, while oxidation can produce nitroso or nitro derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Fluorinated Compounds

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine serves as a critical building block in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group enhances the chemical properties of derivatives formed from it, making them suitable for various applications in pharmaceuticals and agrochemicals. The compound can undergo several types of reactions:

- Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

- Oxidation and Reduction: The amino groups in the compound allow it to undergo oxidation and reduction reactions.

- Coupling Reactions: It is also suitable for forming amides or other derivatives through coupling reactions.

These reactions lead to the formation of various products that can be utilized in different industrial processes.

Biological Applications

Enzyme Interactions and Drug Development

In biological research, this compound is investigated for its role in studying enzyme interactions and protein-ligand binding. Its unique structural properties make it an attractive candidate for drug discovery efforts aimed at developing molecules with enhanced pharmacokinetic profiles. For instance, it has been explored in the context of anti-parasitic drug development, demonstrating efficacy against Trypanosoma cruzi and Leishmania donovani in preliminary studies .

Pharmaceutical Industry

Potential Therapeutic Uses

The compound is being studied for potential therapeutic applications due to its ability to influence biochemical pathways. Its interactions at the molecular level may lead to new treatments for diseases such as cancer and inflammatory conditions. Research indicates that derivatives of this compound could possess anti-cancer properties, making them valuable candidates for further clinical investigation .

Agrochemical Applications

Crop Protection

In the agrochemical sector, this compound derivatives are utilized to develop crop protection products. The trifluoromethyl group contributes to the effectiveness of these compounds against pests and diseases affecting crops. Several derivatives have been approved for market use, highlighting their importance in sustainable agriculture practices .

Data Table: Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Chemistry | Building block for fluorinated compounds | Essential for synthesizing complex molecules |

| Biology | Studying enzyme interactions | Potential insights into drug design and molecular biology |

| Pharmaceutical | Drug discovery | Promising candidates for treating cancer and inflammation |

| Agrochemicals | Crop protection products | Enhancing agricultural productivity and sustainability |

Case Studies

-

Anti-Parasitic Activity:

A study demonstrated that derivatives of this compound showed significant activity against Trypanosoma cruzi, suggesting potential use in treating Chagas disease. The compound's interaction with cellular targets was elucidated through virtual screening methods . -

Pharmaceutical Development:

Research highlighted the synthesis of novel compounds based on this compound that exhibited promising anti-cancer activity in vitro. These findings support further exploration in clinical settings . -

Agrochemical Innovations:

The introduction of a new crop protection product derived from this compound resulted in improved pest resistance and crop yield in field trials, showcasing its practical agricultural applications .

Mecanismo De Acción

The mechanism of action of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity. The presence of fluorine atoms and trifluoromethyl groups can enhance binding affinity and selectivity towards molecular targets, thereby modulating biological pathways.

Comparación Con Compuestos Similares

Structural Similarities and Key Differences

The compound’s closest analogs, identified via similarity scoring (), include:

| Compound Name | CAS Number | Substituents (Positions) | Similarity Score |

|---|---|---|---|

| 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | 732306-31-9 | 2,6-NH₂; 3-F; 4-CF₃ | 1.00 (Reference) |

| 2,6-Diamino-3,5-difluoropyridine | 21717-95-3 | 2,6-NH₂; 3,5-F | 0.86 |

| 3,5-Difluoro-4-methylpyridin-2-amine | 1804379-06-3 | 2-NH₂; 3,5-F; 4-CH₃ | 0.85 |

Key Observations :

- Fluorine Substitution: The reference compound has a single fluorine at position 3, whereas 2,6-Diamino-3,5-difluoropyridine (similarity 0.86) features fluorines at positions 3 and 4. The additional fluorine may enhance electron-withdrawing effects but reduce steric bulk compared to the trifluoromethyl group .

- Trifluoromethyl vs.

- Amino Group Positioning: All analogs retain amino groups at positions 2 and 6, which improve solubility and serve as reactive sites for further functionalization.

Electronic and Steric Effects

- Steric Hindrance : The bulkier CF₃ group at position 4 may limit rotational freedom and influence intermolecular interactions, a critical factor in crystallinity or ligand-receptor binding.

Actividad Biológica

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine (CAS No. 737000-87-2) is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of amino groups and a trifluoromethyl substituent, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H5F4N3, with a molecular weight of 195.12 g/mol. The structure includes two amino groups and a trifluoromethyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can modulate receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : The compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo models.

- Neuropharmacological Effects : There is emerging evidence supporting its role in neuroprotection and modulation of neurodegenerative processes.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against breast cancer cell lines (MDA-MB-231) showing an IC50 value in the low micromolar range, indicating potent anti-proliferative activity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.126 | Induction of apoptosis |

| Non-cancer MCF10A | >20 | Selective toxicity |

Antimicrobial Studies

In antimicrobial assays, the compound showed activity against several Gram-positive bacteria. Further investigations are required to elucidate the exact mechanisms involved.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest moderate oral bioavailability with rapid clearance rates in rodent models.

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Clearance Rate | Rapid |

Safety Profile

Safety assessments indicate a favorable profile at therapeutic doses; however, high doses may lead to toxicity. Continuous monitoring in preclinical models is necessary to establish a comprehensive safety profile.

Q & A

Q. What are the common synthetic routes for 2,6-diamino-3-fluoro-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination of pyridine precursors or nucleophilic substitution reactions. For example, introducing fluorine at the 3-position may require fluorinating agents like Selectfluor® under anhydrous conditions, while the trifluoromethyl group at the 4-position could be introduced via Ullmann-type coupling with CuI catalysts . Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolates (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- HPLC : Assess purity using reversed-phase C18 columns with UV detection at 254 nm; mobile phases often combine acetonitrile and ammonium acetate buffers .

- NMR : NMR is critical for resolving fluorine environments (e.g., δ -60 to -70 ppm for CF, δ -180 to -190 ppm for aromatic F) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 227.08 for CHFN) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Stability studies should use accelerated degradation protocols:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., mp >200°C for similar trifluoromethylpyridines) .

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. Trifluoromethyl and amino groups may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated pyridine derivatives?

Methodological Answer: Discrepancies in / NMR shifts (e.g., unexpected coupling patterns) may arise from solvent effects or substituent electronic interactions. Solutions include:

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Palladium Catalysis : Screen Pd(PPh) or Pd(OAc) with ligands like XPhos in Suzuki-Miyaura couplings. Monitor reaction progress via TLC (silica GF) .

- Kinetic Studies : Use pseudo-first-order conditions with excess aryl boronic acid to determine rate constants. Isotopic labeling (-amine) can track mechanistic pathways .

Q. How do electronic effects of the trifluoromethyl and amino groups influence electrophilic substitution patterns?

Methodological Answer: The CF group is strongly electron-withdrawing, directing electrophiles to the 5-position (meta to CF), while the amino groups activate the ring. Validate using:

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time and temperature .

- Chiral HPLC : Use Lux® Cellulose-2 columns to separate enantiomers during purification, ensuring >99% ee for pharmaceutical intermediates .

Data-Driven Research Questions

Q. How can computational models predict the compound’s solubility and bioavailability?

Methodological Answer:

- COSMO-RS Simulations : Predict solubility in organic/aqueous mixtures using Gaussian-derived σ-profiles .

- MD Simulations : Analyze membrane permeability (e.g., PAMPA assay correlation) with GROMACS, focusing on hydrogen bonding with phospholipids .

Q. What are the limitations of current synthetic methods for introducing multiple fluorine atoms on pyridine rings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.